molecular formula C15H23N3O B3919038 (1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine

(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B3919038
M. Wt: 261.36 g/mol
InChI Key: KRZILARWKSRIQU-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes and pharmaceuticals .


Molecular Structure Analysis

The pyrazole ring in the compound is a five-membered ring with two nitrogen atoms. The presence of the nitrogen atoms can contribute to the compound’s reactivity. The compound also contains a furylmethyl group, which includes a furan ring, a five-membered aromatic ring with an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. The pyrazole ring, for example, can participate in various reactions, such as substitutions, due to the presence of nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyrazole and furan rings could impact its polarity, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrazole derivatives have been studied for their biological activity, including their use as herbicides .

Future Directions

Future research could explore the potential applications of this compound, particularly given the known utility of pyrazole derivatives in various fields. This could include studying its biological activity, developing new synthesis methods, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-11(2)13(4)18(10-15-6-5-7-19-15)9-14-8-12(3)16-17-14/h5-8,11,13H,9-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZILARWKSRIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN(CC2=CC=CO2)C(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine
Reactant of Route 2
(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine
Reactant of Route 3
(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine
Reactant of Route 6
(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine

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